4-[(1H-1,2,3-triazol-5-yl)methyl]oxane-4-carboxylic acid hydrochloride
Description
This compound features a tetrahydropyran (oxane) ring substituted at the 4-position with a carboxylic acid group and a methyl-linked 1H-1,2,3-triazol-5-yl moiety. The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical and agrochemical applications. Its molecular formula is approximately C₉H₁₆ClN₃O₃ (estimated molecular weight: ~273.7 g/mol), though exact values depend on crystallographic confirmation using tools like SHELXL .
Properties
IUPAC Name |
4-(2H-triazol-4-ylmethyl)oxane-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3.ClH/c13-8(14)9(1-3-15-4-2-9)5-7-6-10-12-11-7;/h6H,1-5H2,(H,13,14)(H,10,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQQZSSUAVMRKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC2=NNN=C2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1H-1,2,3-triazol-5-yl)methyl]oxane-4-carboxylic acid hydrochloride typically involves a multi-step process. One common method starts with the preparation of the triazole ring through a cycloaddition reaction between an azide and an alkyne, often catalyzed by copper(I) ions. This “click chemistry” approach is favored for its high yield and specificity .
The oxane ring can be introduced through a subsequent cyclization reactionReaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the reactions are typically carried out under inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification steps such as crystallization or chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(1H-1,2,3-triazol-5-yl)methyl]oxane-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or the oxane ring, potentially altering the compound’s properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can lead to the formation of triazole N-oxides, while reduction can yield partially or fully reduced triazole derivatives .
Scientific Research Applications
Medicinal Chemistry
Antifungal Activity
4-[(1H-1,2,3-triazol-5-yl)methyl]oxane-4-carboxylic acid hydrochloride is part of a broader class of triazole compounds known for their antifungal properties. Recent studies have indicated that triazoles can effectively inhibit fungal growth by targeting the synthesis of ergosterol, a critical component of fungal cell membranes. Specifically, compounds within this class have shown efficacy against various strains of fungi, including Candida and Aspergillus species, which are significant pathogens in immunocompromised individuals .
Case Study: Posaconazole
One notable derivative is Posaconazole, which utilizes a similar triazole framework. It has been extensively studied for its effectiveness against invasive fungal infections. Research indicates that modifications to the triazole moiety can enhance antifungal activity and broaden the spectrum of action against resistant strains .
Agricultural Applications
Pesticidal Properties
Triazole compounds are also explored for their pesticidal activities. The incorporation of the 1H-1,2,3-triazole moiety into agricultural chemicals has been linked to improved efficacy against plant pathogens. For instance, some studies report that triazole derivatives exhibit protective effects on crops by inhibiting fungal pathogens that cause significant agricultural losses .
Table: Summary of Triazole Applications in Agriculture
| Compound Name | Target Pathogen | Efficacy | Application Method |
|---|---|---|---|
| 4-Triazole A | Fusarium spp. | High | Foliar spray |
| 4-Triazole B | Botrytis spp. | Moderate | Soil drench |
| 4-Triazole C | Phytophthora | High | Seed treatment |
Materials Science
Polymer Chemistry
In materials science, the unique properties of this compound enable its use in synthesizing novel polymers with enhanced thermal stability and mechanical properties. The triazole ring can act as a cross-linking agent in polymer matrices, leading to materials that exhibit superior performance in various applications .
Case Study: Polymer Synthesis
Research has demonstrated the successful incorporation of triazole derivatives into polyurethanes, resulting in materials with improved resistance to environmental degradation. This advancement opens avenues for developing durable coatings and adhesives suitable for harsh conditions .
Mechanism of Action
The mechanism of action of 4-[(1H-1,2,3-triazol-5-yl)methyl]oxane-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction often involves hydrogen bonding, π-π stacking, or coordination with metal ions .
Comparison with Similar Compounds
4-(1-Methyl-1H-pyrazol-5-yl)oxane-4-carboxylic Acid Hydrochloride
- Molecular Formula: C₂₁H₂₃NO₄·HCl (MW: 353.42 g/mol) .
- Key Differences: Replaces the triazole with a 1-methylpyrazole group. Larger molecular weight due to extended alkyl chains and aromatic substitution.
- Applications : Likely used in drug intermediates due to its rigid oxane-carboxylic acid framework.
TA: Thiocyanic Acid, [1-(4-Amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]methyl Ester
- Key Features: Contains a triazole linked to an amino-oxadiazole and a thiocyanate ester . Estimated molecular formula: ~C₆H₅N₇O₂S (MW: ~235.2 g/mol).
- Differences: Thiocyanate ester replaces the carboxylic acid, reducing polarity and acidity.
- Applications : Possible use in kinase or protease inhibition due to heterocyclic diversity.
Functional Group Analysis
Research Findings and Implications
- Structural Stability : The hydrochloride salt in the target compound improves stability and crystallinity, critical for formulation .
- Triazole vs. Pyrazole : The triazole’s hydrogen-bonding capacity may favor target engagement in biological systems, whereas pyrazole’s methyl group enhances metabolic resistance .
- Thiocyanate vs. Carboxylic Acid : TA’s ester group reduces solubility but increases bioavailability in lipid-rich environments, contrasting with the target’s polar carboxylic acid .
Biological Activity
4-[(1H-1,2,3-triazol-5-yl)methyl]oxane-4-carboxylic acid hydrochloride is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, particularly focusing on its anticancer and antimicrobial properties.
Synthesis and Chemical Structure
The synthesis of triazole derivatives has been extensively studied. The compound can be synthesized through various methods involving the reaction of appropriate precursors, often utilizing microwave-assisted techniques for efficiency. The structure features a triazole ring, which is known for its pharmacological significance.
Anticancer Activity
Recent studies have demonstrated that compounds containing the 1,2,3-triazole moiety exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cytotoxicity : Compounds with similar structures have shown IC50 values in the low micromolar range against breast (MCF-7) and colon (HCT-116) carcinoma cell lines. For example, certain derivatives exhibited IC50 values as low as 1.1 μM for MCF-7 cells and 2.6 μM for HCT-116 cells .
- Mechanism : The anticancer activity is often attributed to the inhibition of thymidylate synthase (TS), an enzyme crucial for DNA synthesis. Compounds have been reported to inhibit TS with IC50 values significantly lower than standard chemotherapeutics like Pemetrexed .
Antimicrobial Activity
The antimicrobial potential of triazole derivatives is also noteworthy:
- Inhibition Profiles : Several studies have reported effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. For example, certain synthesized triazoles demonstrated good antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Study 1: Anticancer Evaluation
A study focused on synthesizing triazole-tethered compounds evaluated their anticancer properties through in vitro assays. The most active compound showed an IC50 value of 1.95 μM against TS, indicating a strong potential for development as an anticancer agent .
Study 2: Antimicrobial Assessment
In another study, a series of triazole derivatives were screened for antimicrobial activity against various pathogens. Notably, compounds exhibited significant activity against both E. coli and S. aureus, suggesting their potential use in treating bacterial infections .
Data Tables
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 1.1 | TS Inhibition |
| Compound B | HCT-116 | 2.6 | TS Inhibition |
| Compound C | S. aureus | Varies | Antimicrobial |
| Compound D | E. coli | Varies | Antimicrobial |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[(1H-1,2,3-triazol-5-yl)methyl]oxane-4-carboxylic acid hydrochloride, and how can reaction efficiency be optimized?
- Methodology : The compound’s synthesis likely involves click chemistry for triazole ring formation, followed by oxane ring functionalization and HCl salt precipitation. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used for 1,2,3-triazole synthesis, as seen in analogous compounds like 5-amino-1-(4-fluorophenyl)-1H-triazole derivatives . Reaction optimization may include adjusting stoichiometry (e.g., 1:1 azide:alkyne ratio), temperature (room temperature to 60°C), and catalyst loading (1-5 mol% CuI). Post-synthesis purification via recrystallization or column chromatography is critical for isolating the hydrochloride salt .
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : - and -NMR can confirm the triazole proton (~7.5–8.5 ppm) and oxane carbons.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 272.08 for CHNOCl).
- FTIR : Peaks at ~1700 cm (carboxylic acid C=O) and 3100–2500 cm (broad, HCl salt) are diagnostic .
Q. How should researchers assess the compound’s stability under varying storage conditions?
- Methodology : Conduct accelerated stability studies by storing the compound at 4°C (short-term), -20°C (long-term), and 25°C/60% RH (room temperature) for 1–6 months. Monitor degradation via HPLC purity checks and NMR to detect hydrolysis of the triazole or oxane rings. For hygroscopic HCl salts, use desiccants and inert atmospheres .
Advanced Research Questions
Q. What strategies are recommended for resolving crystallographic data inconsistencies during X-ray structure determination?
- Methodology : Use SHELXL for refinement, leveraging its robust handling of twinned or high-disorder data. For example, apply the TWIN and BASF commands in SHELXL to model twinning, and refine hydrogen bonds with DFIX restraints. Cross-validate results with PLATON’s ADDSYM to detect missed symmetry .
Q. How can molecular docking studies be designed to evaluate this compound’s binding affinity to target enzymes?
- Methodology :
- Software : AutoDock Vina is preferred for its balance of speed and accuracy. Prepare the ligand (protonated at physiological pH) and receptor (e.g., enzyme active site) using Open Babel and AutoDock Tools.
- Grid Parameters : Define a 20 Å × 20 Å × 20 Å box centered on the active site.
- Validation : Compare docking poses with co-crystallized ligands (RMSD < 2.0 Å acceptable). Use MM/GBSA for binding free energy refinement .
Q. What experimental and computational approaches can elucidate the compound’s mechanism of action in biological systems?
- Methodology :
- In Vitro Assays : Measure IC against target enzymes (e.g., kinases) using fluorescence-based assays.
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes in GROMACS (100 ns trajectories) to analyze binding stability.
- Metabolomics : Use LC-MS to track downstream metabolic perturbations in treated cell lines .
Q. How should researchers address contradictory solubility data reported for this compound in polar vs. nonpolar solvents?
- Methodology : Perform systematic solubility screens in DMSO, water, ethanol, and chloroform at 25°C and 37°C. Use UV-Vis spectroscopy (λ ~260 nm for triazole) to quantify solubility. Note that HCl salt forms may exhibit higher aqueous solubility than free bases, as seen in oxazole-carboxylic acid analogs .
Data Contradiction Analysis
Q. How can discrepancies in reported synthetic yields (e.g., 40% vs. 65%) be reconciled?
- Analysis : Yield variations may arise from differences in purification methods (e.g., column chromatography vs. recrystallization) or reaction scales (microscale vs. bulk). Replicate protocols using identical conditions (solvent, catalyst source, and workup) and characterize intermediates via TLC/MS to identify bottlenecks .
Safety and Handling
Q. What are the critical safety protocols for handling this compound in a laboratory setting?
- Guidelines :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
